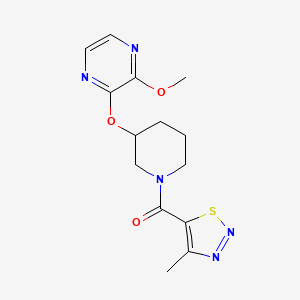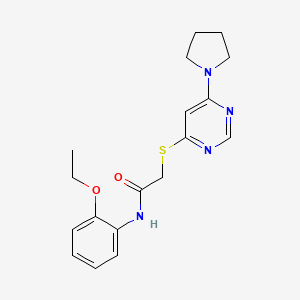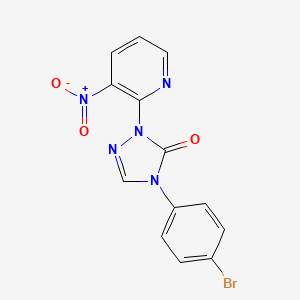
(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a fascinating chemical entity Its structure includes a methoxypyrazine group, a piperidine ring, and a thiadiazole moiety, which collectively contribute to its unique chemical and biological properties
Vorbereitungsmethoden
Synthetic routes and reaction conditions: : The synthesis of (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step reactions, starting from readily available starting materials. A common synthetic route might involve the following steps:
Preparation of the 3-Methoxypyrazine Intermediate: : The starting material, 2-chloropyrazine, undergoes a methoxylation reaction using sodium methoxide in methanol.
Formation of the Piperidine Ring: : The methoxypyrazine intermediate is then reacted with piperidine under basic conditions to form the 3-methoxypyrazin-2-yloxy piperidine intermediate.
Introduction of the Thiadiazole Group: : The final step involves the reaction of the intermediate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid or its derivatives under appropriate condensation conditions to yield the target compound.
Industrial production methods: : For large-scale industrial production, optimized processes including continuous flow chemistry and catalysis might be employed to enhance yield and purity. The choice of reagents, solvents, and reaction conditions is fine-tuned to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of reactions: :
Oxidation: : The compound can undergo oxidation reactions, especially at the methoxy group or the piperidine ring.
Reduction: : Reduction reactions can be performed on the nitro or carbonyl groups present in the molecule.
Substitution: : Various nucleophilic and electrophilic substitution reactions can be carried out on the aromatic rings and heterocyclic moieties.
Common reagents and conditions: :
Oxidation: : Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: : Conditions vary depending on the specific substitution but may include catalysts like palladium or base-mediated reactions.
Major products: : The major products formed depend on the specific reaction conditions. For example:
Oxidation of the methoxy group: : Leads to the formation of a hydroxyl group or aldehyde.
Reduction of the carbonyl group: : Leads to the formation of alcohols.
Substitution reactions: : Can lead to a variety of derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound is used as a building block in organic synthesis due to its reactive functional groups. It's employed in the synthesis of complex organic molecules and heterocycles.
Biology: : In biological research, the compound serves as a probe to study various biochemical pathways and interactions due to its distinct structural features.
Medicine: : It holds potential in medicinal chemistry for the development of novel therapeutics. Its structural components suggest it might interact with biological targets such as enzymes or receptors.
Industry: : In industrial applications, it is used as an intermediate in the synthesis of agrochemicals, dyes, and specialty materials.
Wirkmechanismus
The exact mechanism of action varies based on its application. In medicinal chemistry, for instance, the compound might interact with specific enzyme active sites or receptor binding domains, influencing biological processes. The methoxypyrazine and piperidine moieties can engage in hydrogen bonding or hydrophobic interactions, while the thiadiazole ring might participate in electronic effects or coordination with metal ions.
Vergleich Mit ähnlichen Verbindungen
Comparison with other compounds: : The compound stands out due to its unique combination of structural elements. Similar compounds might include those with piperidine, pyrazine, and thiadiazole moieties, but the specific configuration and substituents of (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone impart distinct properties.
Similar compounds: :
Piperidine derivatives: : N-(4-methylpiperidin-1-yl)benzamide.
Pyrazine derivatives: : 2-methoxypyrazine.
Thiadiazole derivatives: : 5-(4-methylthiadiazol-2-yl)thiophene.
So, ready to explore more about this or curious about anything else?
Eigenschaften
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-9-11(23-18-17-9)14(20)19-7-3-4-10(8-19)22-13-12(21-2)15-5-6-16-13/h5-6,10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOLCYVOXQSDCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2736465.png)


![N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2736470.png)
![5-Chloro-N-[cyano(oxolan-3-YL)methyl]-6-ethoxypyridine-3-carboxamide](/img/structure/B2736471.png)


